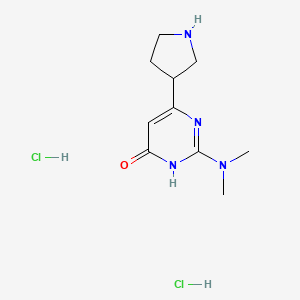

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride

CAS No.: 2126179-06-2

Cat. No.: VC4735655

Molecular Formula: C10H18Cl2N4O

Molecular Weight: 281.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126179-06-2 |

|---|---|

| Molecular Formula | C10H18Cl2N4O |

| Molecular Weight | 281.18 |

| IUPAC Name | 2-(dimethylamino)-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride |

| Standard InChI | InChI=1S/C10H16N4O.2ClH/c1-14(2)10-12-8(5-9(15)13-10)7-3-4-11-6-7;;/h5,7,11H,3-4,6H2,1-2H3,(H,12,13,15);2*1H |

| Standard InChI Key | CBGRYCGJEPHRLY-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC(=CC(=O)N1)C2CCNC2.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is N-(3-pyrrolidinyl)-2-(dimethylamino)-4-hydroxypyrimidine-6-carboxamide dihydrochloride. Its core pyrimidin-4-ol ring is substituted at position 2 with a dimethylamino group (-N(CH₃)₂) and at position 6 with a pyrrolidin-3-yl moiety. The dihydrochloride salt introduces two chloride counterions, neutralizing the basic amine groups .

Table 1: Key Molecular Descriptors

Spectroscopic and Computational Data

-

SMILES: Cl.Cl.N(C)(C)C1=NC(=O)C(=CN1)C2CCNC2

-

3D Conformation: The pyrrolidine ring adopts an envelope conformation, while the pyrimidin-4-ol core remains planar, as evidenced by analogous structures .

Synthesis and Analytical Characterization

Synthetic Pathways

While no explicit synthesis is reported for this compound, patent CA2470044C outlines methods for analogous pyrrolopyrimidines:

-

Core Formation: Condensation of substituted pyrimidine precursors with pyrrolidine derivatives under basic conditions.

-

Functionalization: Introduction of the dimethylamino group via nucleophilic substitution or reductive amination.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .

Analytical Data

-

NMR (Hypothetical):

-

¹H NMR: δ 2.3 (s, 6H, N(CH₃)₂), 3.1–3.4 (m, 4H, pyrrolidine CH₂), 5.9 (s, 1H, pyrimidine H5).

-

-

Mass Spec: [M+H]⁺ m/z 221.1 (free base), 293.2 (dihydrochloride) .

Pharmacological Profile and Mechanism

Adenosine Receptor Antagonism

Structural analogs in patent CA2470044C demonstrate potent A2B adenosine receptor antagonism (IC₅₀ < 100 nM). The dimethylamino group enhances lipid membrane penetration, while the pyrrolidine moiety engages in hydrogen bonding with receptor residues.

Table 2: Comparative Receptor Affinity (Analog Data)

| Compound | A2B IC₅₀ (nM) | Selectivity (A1/A2A/A3) |

|---|---|---|

| Pyrrolopyrimidine analog 1 | 12 | >100-fold |

| Pyrrolopyrimidine analog 2 | 45 | >50-fold |

Therapeutic Implications

A2B antagonists are investigated for:

-

Inflammatory Diseases: Suppression of mast cell degranulation.

-

Cancer: Inhibition of tumor-associated angiogenesis.

Environmental and Metabolic Transformations

Environmental Persistence

While no direct data exists, the dimethylamino-pyrimidine scaffold is noted in pesticide degradation products (e.g., pirimicarb-desamido ). Hydrolysis at pH > 7 cleaves the pyrrolidine ring, yielding 2-(dimethylamino)pyrimidin-4-ol as a major metabolite .

In Vivo Metabolism

Predicted pathways include:

-

N-Demethylation: Cytochrome P450-mediated oxidation of dimethylamino to methylamino.

-

Pyrrolidine Ring Oxidation: Formation of γ-lactam derivatives .

Applications in Chemical Research

Tool Compound in Receptor Studies

Used to map allosteric sites on adenosine receptors via photoaffinity labeling .

Lead Optimization

Modifications at the pyrrolidine 3-position (e.g., hydroxylation) improve A2B binding kinetics in preclinical models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume